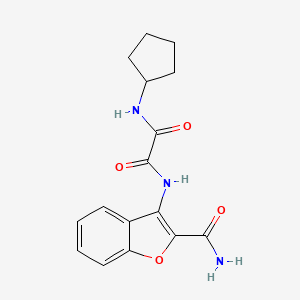
N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has shown promising results in preclinical studies as a potential cancer therapeutic, particularly for hematological malignancies.
Mécanisme D'action
N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide binds to the DNA template of RNA polymerase I and prevents the formation of the transcription initiation complex, thereby inhibiting the transcription of ribosomal RNA. This leads to the disruption of ribosome biogenesis and the induction of nucleolar stress, which triggers the activation of p53-mediated cell death pathways.
Biochemical and Physiological Effects:
N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit tumor growth in preclinical models. It has also been shown to have minimal toxicity in normal cells, making it a promising cancer therapeutic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide is its specificity for cancer cells, which reduces the risk of off-target effects. However, it can be difficult to synthesize and has limited solubility, which can make it challenging to use in lab experiments.
Orientations Futures
There are several potential future directions for N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide research. One area of interest is the identification of biomarkers that can predict response to N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide treatment. Another area of interest is the development of combination therapies that can enhance the efficacy of N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide. Additionally, there is potential for N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide to be used in the treatment of other types of cancer beyond hematological malignancies.
Méthodes De Synthèse
N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide can be synthesized through a multi-step process that involves the reaction of 2-aminobenzofuran with ethyl chloroformate to form 2-carbethoxybenzofuran. The resulting compound is then reacted with hydroxylamine to form 2-carbamoylbenzofuran, which is further reacted with cyclopentylamine and oxalyl chloride to form N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide.
Applications De Recherche Scientifique
N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide has been extensively studied for its potential as a cancer therapeutic, particularly for hematological malignancies such as multiple myeloma, acute lymphoblastic leukemia, and chronic lymphocytic leukemia. It has been shown to inhibit RNA polymerase I transcription, which is necessary for the production of ribosomal RNA and the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-cyclopentyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c17-14(20)13-12(10-7-3-4-8-11(10)23-13)19-16(22)15(21)18-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,17,20)(H,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDOWQUWENBBCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-carbamoylbenzofuran-3-yl)-N2-cyclopentyloxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

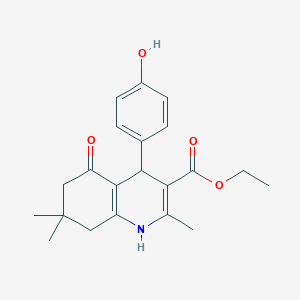
![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2404462.png)
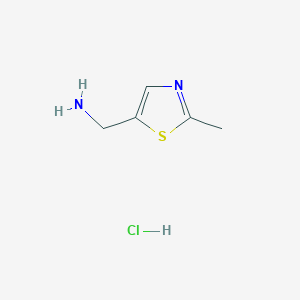

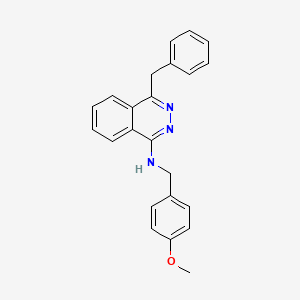
![6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2404466.png)
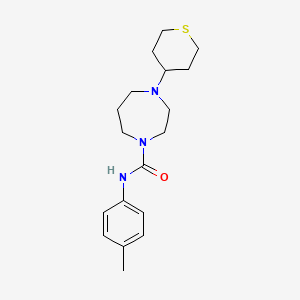
![Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate](/img/structure/B2404469.png)

![N-(2,4-difluorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)
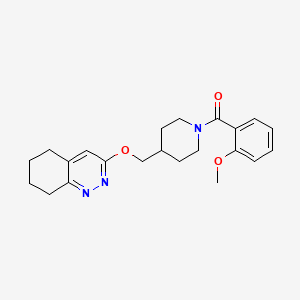
![4-[4-(benzo[g]quinolin-4-ylamino)phenyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B2404474.png)
![[1-(Thiophene-2-carbonyl)piperidin-4-yl]methanesulfonyl fluoride](/img/structure/B2404476.png)
